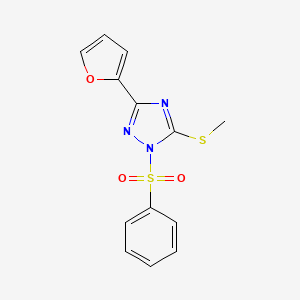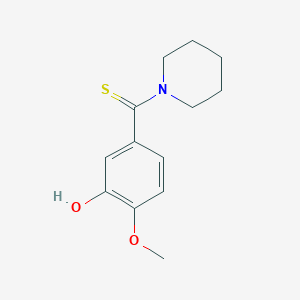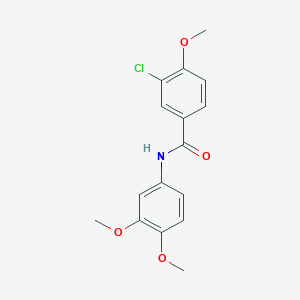![molecular formula C14H22N2O2 B5832418 1-(2-Cyclohexyl-1-oxa-3,4-diazaspiro[4.4]non-2-en-4-yl)ethanone](/img/structure/B5832418.png)
1-(2-Cyclohexyl-1-oxa-3,4-diazaspiro[4.4]non-2-en-4-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Cyclohexyl-1-oxa-3,4-diazaspiro[4.4]non-2-en-4-yl)ethanone is a complex organic compound belonging to the diazaspiro family. This compound is characterized by its unique spirocyclic structure, which includes a cyclohexyl group, an oxa-bridge, and a diazaspiro core. The presence of these functional groups makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Vorbereitungsmethoden
The synthesis of 1-(2-Cyclohexyl-1-oxa-3,4-diazaspiro[4.4]non-2-en-4-yl)ethanone typically involves a multi-step process. One common synthetic route includes the cycloaddition of nitrilimides to 3-aryliden-2(3H)-furanone derivatives . The resulting products are then reacted with hydrazine hydrate to form pyrazolecarbohydrazide derivatives, which undergo intramolecular cyclization upon treatment with hydrochloric acid/acetic acid mixture to afford the desired diazaspiro compound . Industrial production methods may involve optimization of reaction conditions to improve yield and purity.
Analyse Chemischer Reaktionen
1-(2-Cyclohexyl-1-oxa-3,4-diazaspiro[4.4]non-2-en-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spirocyclic nitrogen atoms.
Cyclization: Intramolecular cyclization reactions can be induced under acidic conditions to form more complex spirocyclic structures.
Common reagents and conditions used in these reactions include hydrazine hydrate, hydrochloric acid, acetic acid, and various oxidizing and reducing agents. Major products formed from these reactions include pyrazolecarbohydrazide derivatives and other spirocyclic compounds .
Wissenschaftliche Forschungsanwendungen
1-(2-Cyclohexyl-1-oxa-3,4-diazaspiro[4.4]non-2-en-4-yl)ethanone has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an anticonvulsant agent. Its unique structure allows it to interact with specific molecular targets in the brain, making it a candidate for the development of new antiepileptic drugs.
Materials Science: The spirocyclic structure of this compound makes it a potential building block for the synthesis of novel materials with unique mechanical and electronic properties.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Wirkmechanismus
The mechanism of action of 1-(2-Cyclohexyl-1-oxa-3,4-diazaspiro[4.4]non-2-en-4-yl)ethanone involves its interaction with specific molecular targets, such as ion channels and receptors in the brain. The compound’s spirocyclic structure allows it to fit into the active sites of these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved may include inhibition of neurotransmitter release or modulation of ion channel activity .
Vergleich Mit ähnlichen Verbindungen
1-(2-Cyclohexyl-1-oxa-3,4-diazaspiro[4.4]non-2-en-4-yl)ethanone can be compared with other diazaspiro compounds, such as:
1,2-Diazaspiro[4.4]nona-2,8-diene-6-one: This compound has a similar spirocyclic structure but lacks the cyclohexyl group and oxa-bridge, making it less complex.
1,6-Dioxa-3,9-diazaspiro[4.4]nonane: This compound features an additional oxa-bridge, which may alter its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(2-cyclohexyl-1-oxa-3,4-diazaspiro[4.4]non-2-en-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-11(17)16-14(9-5-6-10-14)18-13(15-16)12-7-3-2-4-8-12/h12H,2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHYMFKSMNVQEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2(CCCC2)OC(=N1)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-(2,3-dihydro-1,4-benzodioxin-6-yl)-9-methyl-2,3-dihydro-7H-[1,4]dioxino[2,3-h]chromen-7-one](/img/structure/B5832345.png)



![N-[(2-carbamoylphenyl)carbamothioyl]-3-ethoxybenzamide](/img/structure/B5832392.png)

![[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]-phenylmethanone](/img/structure/B5832420.png)


![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B5832438.png)

![3-({[(4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5832443.png)
![N-(4-chlorobenzyl)-N'-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]thiourea](/img/structure/B5832444.png)
![2-[(3-methoxyphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5832449.png)
